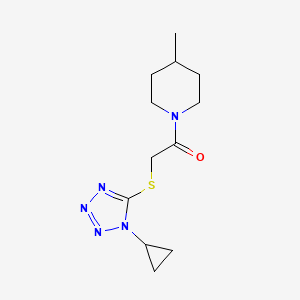
2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone, also known as CSTS, is a novel compound that has been synthesized and studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various studies, and its mechanism of action and physiological effects are still being investigated.
Mecanismo De Acción
The exact mechanism of action of 2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is still being investigated, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. This may explain its potential therapeutic effects in the treatment of anxiety and depression.
Biochemical and Physiological Effects:
2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase GABA levels in the brain, which may help to reduce anxiety and depression. It has also been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. It has also been shown to have low toxicity levels in animal studies, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation is that its mechanism of action is still being investigated, which makes it difficult to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone. One area of research is the investigation of its potential therapeutic applications in the treatment of anxiety, depression, and pain. Another area of research is the investigation of its mechanism of action, which may help to better understand its potential applications. Additionally, further studies are needed to determine its long-term effects and potential side effects.
Métodos De Síntesis
The synthesis of 2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone involves several steps, including the reaction of 1-cyclopropyltetrazole-5-thiol with 4-methylpiperidin-1-amine, followed by the reaction of the resulting compound with ethyl chloroacetate. This is then hydrolyzed to obtain 2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone. The purity and yield of the final product can be improved by using various purification techniques.
Aplicaciones Científicas De Investigación
2-(1-Cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective effects, as well as potential therapeutic applications in the treatment of anxiety and depression. It has also been studied for its potential as a pain reliever and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5OS/c1-9-4-6-16(7-5-9)11(18)8-19-12-13-14-15-17(12)10-2-3-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLPWTDJNBVJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=NN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
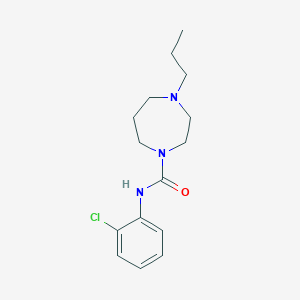
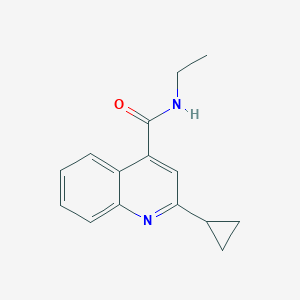
![4-(5-Methyl-2-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7528664.png)
![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
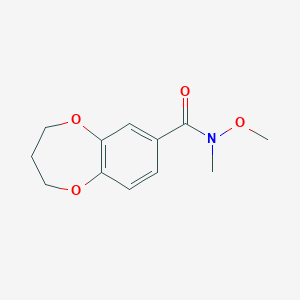
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)
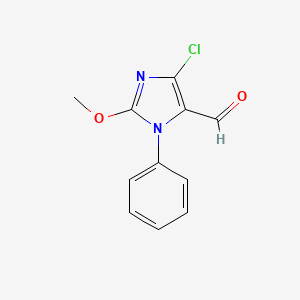
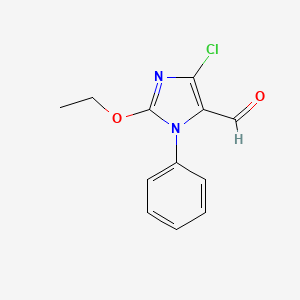
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
